1,3,5-トリベンゾイルベンゼン

概要

説明

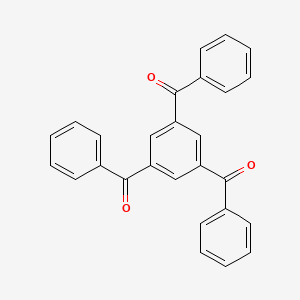

1,3,5-Tribenzoylbenzene: is an organic compound with the molecular formula C27H18O3 . It is a triketone derivative of benzene, where three benzoyl groups are attached to the 1, 3, and 5 positions of the benzene ring. This compound is known for its symmetrical structure and is used in various chemical research and industrial applications .

科学的研究の応用

1,3,5-Tribenzoylbenzene has several applications in scientific research:

準備方法

Synthetic Routes and Reaction Conditions: 1,3,5-Tribenzoylbenzene can be synthesized through the cyclotrimerization of phenylethynyl ketone. This reaction is typically carried out in a high-temperature and high-pressure water environment close to a supercritical state, without the addition of a catalyst . The reaction conditions involve heating the mixture to around 200°C for 7 minutes or 150°C for 60 minutes, yielding the desired product in good yields .

Industrial Production Methods: In industrial settings, the production of 1,3,5-tribenzoylbenzene may involve similar cyclotrimerization processes, but optimized for larger scales. The use of pressurized hot water and the absence of added catalysts make this method environmentally friendly and cost-effective .

化学反応の分析

Types of Reactions: 1,3,5-Tribenzoylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of halogenated or nitrated benzoylbenzenes.

作用機序

The mechanism of action of 1,3,5-tribenzoylbenzene involves its interaction with various molecular targets. The compound’s triketone structure allows it to participate in multiple chemical reactions, including coordination with metal ions and formation of hydrogen bonds with biological molecules.

類似化合物との比較

1,3,5-Triphenylbenzene: Similar in structure but lacks the ketone groups, making it less reactive in certain chemical reactions.

1,3,5-Tris(4-bromophenyl)benzene: Contains bromine substituents, which can enhance its reactivity in substitution reactions.

1,3,5-Tris(4-fluorophenyl)benzene: Contains fluorine substituents, which can influence its electronic properties and reactivity.

Uniqueness: 1,3,5-Tribenzoylbenzene is unique due to its triketone structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry .

特性

IUPAC Name |

(3,5-dibenzoylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-25(19-10-4-1-5-11-19)22-16-23(26(29)20-12-6-2-7-13-20)18-24(17-22)27(30)21-14-8-3-9-15-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSRSUAVHPFWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180519 | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25871-69-6 | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025871696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tribenzoylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to produce 1,3,5-tribenzoylbenzene?

A: 1,3,5-Tribenzoylbenzene can be synthesized through various methods. One approach involves the cyclotrimerization of 1-phenyl-2-propyn-1-one in pressurized hot water. This method, conducted in the absence of added catalysts, can yield 1,3,5-tribenzoylbenzene in up to 74% yield after 60 minutes at 150 °C []. Another method utilizes a catalytic amount of diethylamine to trimerize benzoylacetylenes, leading to the formation of 1,3,5-tribenzoylbenzene derivatives [].

Q2: What is the impact of substituents on the phenyl ring during the synthesis of 1,3,5-tribenzoylbenzene via cyclotrimerization?

A: Research indicates that substituents on the phenyl ring of the starting material (1-phenyl-2-propyn-1-one) can influence the reaction rate and yield of 1,3,5-tribenzoylbenzene during cyclotrimerization in pressurized hot water. For instance, a p-methyl substituent was found to retard the reaction, while a p-chloro substituent enhanced it []. This suggests that electron-withdrawing groups on the phenyl ring may promote the reaction.

Q3: How is 1,3,5-tribenzoylbenzene utilized in material science?

A: 1,3,5-Tribenzoylbenzene serves as a promising building block in the development of advanced materials, particularly in the field of organic electronics. Its electron-accepting properties make it suitable for use as an electron-acceptor component in thermally activated delayed fluorescence (TADF) materials []. For example, researchers have synthesized TADF materials like TBP-DmCz and TBP-TmCz by combining 1,3,5-tribenzoylbenzene with electron-donating carbazole derivatives. These materials exhibit desirable properties such as high thermal stability and efficient TADF, making them suitable for applications in organic light-emitting diodes (OLEDs) [].

Q4: What is the crystal structure of 1,3,5-tribenzoylbenzene?

A: 1,3,5-Tribenzoylbenzene crystallizes in the triclinic crystal system, belonging to the space group P1 (No. 2). Its unit cell dimensions are a = 7.799(2) Å, b = 12.019(2) Å, c = 21.665(3) Å, α = 94.11(2)°, β = 97.59(2)°, and γ = 91.29(2)° [].

Q5: Are there any known liquid crystalline properties associated with 1,3,5-tribenzoylbenzene derivatives?

A: Yes, specific derivatives of 1,3,5-tribenzoylbenzene have been shown to exhibit liquid crystalline behavior. For instance, attaching three alkyl chains to the core structure results in a compound exhibiting a discotic lamellar phase. Increasing the length of these alkyl chains to six or nine carbons induces a hexagonal columnar phase []. This demonstrates the potential for tailoring the self-assembly and mesophase behavior of 1,3,5-tribenzoylbenzene derivatives through structural modifications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(trifluoromethyl)phenyl]propanol-1](/img/structure/B1295212.png)